4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide
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Overview
Description
4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C14H12BrClN2O2 and a molecular weight of 355.61 g/mol . This compound is known for its unique structure, which includes a bromine and chlorine-substituted phenoxy group attached to a benzohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form hydrazones makes it useful in bioconjugation techniques, where it can be linked to biomolecules for various assays and imaging studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged to achieve desired performance characteristics.
Preparation Methods
The synthesis of 4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide typically involves the reaction of 4-bromo-2-chlorophenol with benzyl chloride to form 4-[(4-bromo-2-chlorophenoxy)methyl]benzyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Chemical Reactions Analysis
4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction Reactions: The hydrazide moiety can undergo oxidation to form corresponding azides or reduction to form amines. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the phenoxy or hydrazide groups.
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide include other benzohydrazides with different substituents on the phenoxy group, such as:
- 4-[(4-Chloro-2-fluorophenoxy)methyl]benzohydrazide
- 4-[(4-Methyl-2-chlorophenoxy)methyl]benzohydrazide
- 4-[(4-Nitro-2-chlorophenoxy)methyl]benzohydrazide
The presence of bromine and chlorine in this compound makes it particularly useful for specific synthetic and research purposes .
Properties
IUPAC Name |
4-[(4-bromo-2-chlorophenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c15-11-5-6-13(12(16)7-11)20-8-9-1-3-10(4-2-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZOYHGNJKJTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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